molecular formula C22H20O B13749631 (3E)-1,1,4-Triphenylbut-3-EN-1-OL CAS No. 6052-64-8

(3E)-1,1,4-Triphenylbut-3-EN-1-OL

Cat. No.: B13749631
CAS No.: 6052-64-8
M. Wt: 300.4 g/mol
InChI Key: YQOIJZXJKOHXIH-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1,1,4-Triphenylbut-3-EN-1-OL is an organic compound characterized by its unique structure, which includes three phenyl groups attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,4-Triphenylbut-3-EN-1-OL typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to a Grignard reaction with phenylmagnesium bromide. The resulting product is then treated with an acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,4-Triphenylbut-3-EN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of triphenylbutanol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(3E)-1,1,4-Triphenylbut-3-EN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-1,1,4-Triphenylbut-3-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1,1,4-Triphenylbut-3-EN-2-OL: Similar structure but with a hydroxyl group at a different position.

    1,1,4-Triphenylbutane: Lacks the double bond and hydroxyl group.

    1,1,4-Triphenylbut-3-EN-1-one: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

(3E)-1,1,4-Triphenylbut-3-EN-1-OL is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.

Properties

CAS No.

6052-64-8

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

(E)-1,1,4-triphenylbut-3-en-1-ol

InChI

InChI=1S/C22H20O/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17,23H,18H2/b13-10+

InChI Key

YQOIJZXJKOHXIH-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.